molecular formula C11H22N2O2 B3391237 tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate CAS No. 1506441-47-9

tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate

Cat. No.: B3391237
CAS No.: 1506441-47-9
M. Wt: 214.30 g/mol
InChI Key: RULNNSQJZAXQCZ-UHFFFAOYSA-N
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Description

Compound Identification and Properties tert-Butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C 11 H 22 N 2 O 2 and a molecular weight of 214.31 g/mol [ ]. Its structure features a pyrrolidine ring with two geminal methyl groups and a tert-butoxycarbonyl (Boc) protecting group attached to the secondary amine. The Boc group is a cornerstone in synthetic organic and medicinal chemistry, widely used to protect amines during multi-step synthesis due to its stability under basic conditions and its selective removal under mild acidic conditions. Research Applications and Value This compound serves as a versatile chemical building block , particularly as a protected intermediate for the synthesis of more complex molecules. The 2,2-dimethylpyrrolidine scaffold is a privileged structure in drug discovery, often found in compounds designed to interact with biological systems. While specific biological mechanisms of action for this exact molecule are not reported in the searched literature, its primary research value lies in its utility as a synthetic precursor [ ]. Researchers can employ this reagent to introduce a chiral, substituted pyrrolidine moiety into target structures, which is a common feature in pharmaceuticals and agrochemicals. The presence of the Boc group allows for selective deprotection, enabling further functionalization of the amine nitrogen atom without disrupting the rest of the pyrrolidine ring system. Handling and Safety As with all chemical reagents, safe laboratory practices should be followed. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7-12-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULNNSQJZAXQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506441-47-9
Record name tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and heating systems to ensure uniformity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features Applications
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₁N₃O₂ N/A 264.32 Pyrimidine-substituted pyrrolidine Pharmaceutical and agricultural research
tert-Butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate C₁₅H₂₀FN₃O₄ 1233860-14-4 325.34 Fluoronitrophenyl-substituted pyrrolidine Intermediate for bioactive molecules
tert-Butyl N-(3-methylpyrazin-2-yl)carbamate C₁₀H₁₅N₃O₂ 1355740-34-9 209.25 Pyrazine ring with methyl group Chemical synthesis building block
tert-Butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate C₁₂H₂₄N₂O₂ 1781017-66-0 228.30 Methyl linker between carbamate and pyrrolidine Lab-scale molecular scaffold
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate C₁₁H₂₀N₂O₂ 1932203-04-7 212.29 Bicyclic scaffold Drug discovery intermediates

Key Observations:

Pyrrolidine vs.

Aromatic Substitutents : Pyrimidine (C₁₃H₂₁N₃O₂) and fluoronitrophenyl (C₁₅H₂₀FN₃O₄) groups introduce π-π stacking and electron-withdrawing effects, respectively, which are critical for modulating biological activity .

Methylene Linker : The compound in (CAS 1781017-66-0) includes a methylene spacer, which may reduce steric hindrance during coupling reactions compared to direct N-substitution .

Physicochemical and Commercial Properties

  • Purity : Commercial samples of analogs like tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate are available with a minimum purity of 95%, priced at €1,935.00/500 mg .
  • Stability : The tert-butyl carbamate group is stable under basic conditions but cleavable with trifluoroacetic acid (TFA), making it suitable for temporary amine protection in multi-step syntheses .

Biological Activity

tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.3 g/mol

The compound is synthesized through the reaction of tert-butyl carbamate with 2,2-dimethylpyrrolidine under controlled conditions, typically using bases like sodium hydride or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator , altering the activity of these targets and affecting downstream biological pathways. The precise mechanisms depend on the biological context and specific applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in treating infections .
  • Pharmacological Potential : The compound is being explored for its potential use in drug development due to its unique structural features that may confer specific biological activities .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes linked to disease processes. For instance:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to cancer cell proliferation, suggesting a role in cancer therapeutics .

Case Studies

  • Cancer Research : A study focused on similar pyrrolidine derivatives indicated that modifications to the pyrrolidine structure could enhance anticancer activity. Compounds with similar scaffolds demonstrated significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Activity : Another investigation into related compounds revealed that certain derivatives exhibited notable antimicrobial properties against various bacterial strains. This opens avenues for exploring this compound in developing new antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityStructural Features
tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)methylcarbamateModerate enzyme inhibitionSimilar pyrrolidine structure
tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)methylcarbamateAntimicrobial propertiesSlightly altered functional groups

This table illustrates how variations in structural features can lead to differences in biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate
Reactant of Route 2
tert-butyl N-(2,2-dimethylpyrrolidin-3-yl)carbamate

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